molecular formula C15H14N2O B13663733 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13663733
M. Wt: 238.28 g/mol
InChI Key: JVOVEIAWPXESHG-UHFFFAOYSA-N
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Description

8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry due to their unique structural properties. The presence of the methoxy group and the p-tolyl group enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with p-tolualdehyde, followed by cyclization and methoxylation. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and p-tolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

  • 2-(p-Tolyl)imidazo[1,2-a]pyridine
  • 8-Hydroxy-2-(p-tolyl)imidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Comparison: 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activities compared to its analogs. The methoxy group can participate in additional chemical reactions, providing more opportunities for functionalization and derivatization .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

8-methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-5-7-12(8-6-11)13-10-17-9-3-4-14(18-2)15(17)16-13/h3-10H,1-2H3

InChI Key

JVOVEIAWPXESHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)OC

Origin of Product

United States

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